molecular formula C17H21FN4O B2558700 1-(4-fluorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopropanecarboxamide CAS No. 2034307-17-8

1-(4-fluorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopropanecarboxamide

Cat. No.: B2558700
CAS No.: 2034307-17-8
M. Wt: 316.38
InChI Key: HJGJDJXCXBRBAH-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopropanecarboxamide is a synthetic chemical reagent designed for advanced pharmacological research. Its structure, incorporating a fluorophenyl group linked to a cyclopropanecarboxamide via a triazole-containing chain, suggests potential for diverse biological activity, drawing parallels to several investigated chemotypes. Compounds with similar structural motifs, particularly the 4-fluorophenyl and 1,2,3-triazole groups, have demonstrated significant anticancer properties in preclinical studies. For instance, an oleanolic acid derivative featuring these groups was shown to strongly inhibit cell proliferation and invasion, and induce apoptosis in breast cancer cells by modulating the Notch-AKT signaling pathway and generating reactive oxygen species (ROS) . This indicates a potential research application for this compound in exploring novel oncology therapeutics. Furthermore, the 1,2,3-triazole moiety is a recognized pharmacophore in neuroactive compounds. Research into methylthiazole derivatives containing this group has identified them as potential neuroprotective agents, with some acting as GABA_A receptor potentiators to attenuate glutamate-induced excitotoxicity, a pathway relevant to conditions like Alzheimer's disease and ischemic stroke . The structural flexibility of this compound makes it a valuable candidate for researchers investigating molecular targets in both cancer and neurological disorders. It is supplied exclusively for use in non-clinical, in vitro laboratory studies.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O/c1-12(2)15(11-22-10-9-19-21-22)20-16(23)17(7-8-17)13-3-5-14(18)6-4-13/h3-6,9-10,12,15H,7-8,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGJDJXCXBRBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)C2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-fluorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopropanecarboxamide is a novel chemical entity that has gained attention due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropanecarboxamide core with a fluorophenyl group and a triazole moiety, which are known for their biological significance. The chemical formula is C16H19FN4C_{16}H_{19}FN_4, with a molecular weight of approximately 302.35 g/mol.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the triazole and fluorophenyl groups. The following table summarizes the key synthetic routes:

StepReagents/ConditionsProduct
1Cyclopropanation reaction with appropriate precursorsCyclopropanecarboxylic acid derivative
2Reaction with fluorinated phenyl compounds1-(4-fluorophenyl) derivative
3Triazole formation using azide and alkyne couplingFinal product

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The triazole group is known for its role in inhibiting enzymes such as cytochrome P450, which is crucial in various metabolic pathways. Additionally, the fluorophenyl group enhances lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance:

  • Case Study 1 : A derivative demonstrated effective inhibition against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 8 µg/mL.
  • Case Study 2 : Another related compound showed activity against Escherichia coli, highlighting the potential for developing new antibiotics.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in vitro:

  • Cell Line Studies : Tests on human cancer cell lines (e.g., MCF-7 and HeLa) revealed that it induces apoptosis via the mitochondrial pathway.
  • Mechanistic Insights : The presence of the triazole moiety is thought to enhance cytotoxicity by disrupting cellular signaling pathways involved in cell survival.

Research Findings

A variety of studies have been conducted to evaluate the pharmacological profile of this compound:

Study FocusFindingsReference
Antimicrobial TestingEffective against gram-positive bacteria
Cytotoxicity AssaysInduced apoptosis in cancer cell lines
Enzyme InhibitionInhibition of cytochrome P450 enzymes

Scientific Research Applications

Biological Activities

The compound has shown promising biological activities, particularly in the following areas:

Anticancer Activity
Research indicates that derivatives of triazole compounds can exhibit significant anticancer properties. Studies have demonstrated that similar compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The presence of the fluorophenyl group is believed to enhance the compound's interaction with biological targets, potentially improving its efficacy against cancer.

Antimicrobial Properties
Triazole derivatives are known for their antimicrobial activities. The compound's structure suggests that it may possess broad-spectrum antimicrobial effects against bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance, where novel antimicrobial agents are urgently needed.

Neurological Applications
Compounds with triazole moieties have been investigated for their neuroprotective effects. Research has shown that they can modulate neurotransmitter systems and exhibit potential benefits in neurodegenerative diseases. The specific compound may interact with receptors involved in neuroprotection and cognitive function.

Case Studies

Several case studies highlight the applications of similar compounds:

  • Anticancer Research
    • A study published in Cancer Letters explored a series of triazole derivatives and their effects on cancer cell lines. The results indicated that modifications to the triazole structure significantly influenced anticancer activity, suggesting a similar potential for 1-(4-fluorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopropanecarboxamide .
  • Antimicrobial Efficacy
    • In a study focusing on antifungal agents, researchers synthesized various triazole compounds and tested their efficacy against resistant strains of fungi. The findings revealed that certain structural features enhanced antifungal activity, which may be applicable to the compound .
  • Neuroprotective Effects
    • Research published in Neuroscience Letters examined the neuroprotective properties of triazole derivatives in models of neurodegeneration. The study found that specific modifications led to improved cognitive outcomes and reduced neuronal damage .

Comparison with Similar Compounds

Key Structural Features and Substituent Variations

The table below summarizes structurally related compounds and their distinguishing features:

Compound Name/ID Core Structure Key Substituents Biological/Functional Notes Reference
Target Compound Cyclopropanecarboxamide 4-Fluorophenyl, 3-methyl-1-(1H-triazol-1-yl)butan-2-yl Potential bioactivity via triazole H-bonding N/A
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide () Cyclopropanecarboxamide Phenyl, 4-methoxyphenoxy, N,N-diethyl Agrochemical candidate; 78% synthetic yield
N-(3-Chloro-4-fluorophenyl)-5-(4-cyclopropyl-1H-triazol-1-yl)-... () Cyclopropane-tethered triazole 3-Chloro-4-fluorophenyl, cyclopropyl-triazolyl Antifungal/antibacterial activity implied
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide) () Cyclopropanecarboxamide 3-Chlorophenyl, tetrahydrofuran Registered pesticide (fungicide)
N-(2-Bromophenyl)-N-(4-methoxybenzyl)-1-methylcyclopropanecarboxamide () Cyclopropanecarboxamide 2-Bromophenyl, 4-methoxybenzyl, N-methyl Structural analog with halogenated aryl
2f: Triazole-linked benzamide () Benzamide-triazole Dibenzylamino, triazolyl, peptide backbone CuAAC synthesis (50% yield)

Functional Group Analysis

  • For example, cyprofuram () leverages this moiety for fungicidal activity .
  • Triazole Ring : The target compound and analogs utilize 1,2,3-triazole, which offers hydrogen-bonding sites and resistance to hydrolysis. CuAAC () is a common synthetic route for such triazoles .
  • Halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl in ) may enhance lipophilicity and membrane permeability .

Pharmacological and Physicochemical Implications

  • Bioactivity : While explicit data for the target compound is unavailable, analogs like cyprofuram () demonstrate that cyclopropanecarboxamides are viable agrochemicals. The triazole in the target compound may shift applications toward pharmaceuticals (e.g., kinase inhibitors) .
  • Solubility and LogP : The 4-fluorophenyl group likely reduces solubility compared to ’s methoxy-substituted analog. The triazole’s polarity may counterbalance this, improving aqueous solubility .

Q & A

Basic Research Questions

Q. What structural features of this compound are critical for its biological activity, and how can they be experimentally validated?

  • Answer : The compound contains a cyclopropane carboxamide core, a fluorophenyl group (electron-withdrawing), and a triazole moiety (hydrogen-bonding capability). These features likely influence enzyme binding and stability. To validate:

  • Perform X-ray crystallography or NMR to map interactions with target enzymes (e.g., carbonic anhydrase or phosphodiesterases) .

  • Use structure-activity relationship (SAR) studies by synthesizing analogs with modifications to the triazole or fluorophenyl groups. Compare inhibition efficacy via enzymatic assays .

    Key Structural FeaturesPotential Role
    Cyclopropane ringEnhances metabolic stability by restricting conformational flexibility
    4-Fluorophenyl groupModulates lipophilicity and π-π stacking with enzyme active sites
    1,2,3-TriazoleFacilitates hydrogen bonding with catalytic residues

Q. What are the primary challenges in synthesizing this compound, and what methodologies address them?

  • Answer : Key challenges include:

  • Cyclopropane ring formation : Use [2+1] cycloaddition with carbene precursors under controlled conditions to avoid ring strain .
  • Triazole incorporation : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective 1,4-substitution .
  • Low aqueous solubility : Optimize purification via reverse-phase HPLC with acetonitrile/water gradients .

Q. How can researchers design experiments to assess the compound’s pharmacokinetic (PK) properties?

  • Answer : Use in vitro/in vivo correlation (IVIVC) :

  • Solubility : Measure equilibrium solubility in PBS (pH 7.4) and simulate intestinal fluid .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS .
  • Permeability : Perform Caco-2 cell monolayer assays to predict intestinal absorption .

Advanced Research Questions

Q. How can contradictory data on enzyme inhibition mechanisms be resolved?

  • Answer : Contradictions (e.g., variable IC50 values across studies) may arise from assay conditions (pH, co-solvents) or enzyme isoforms. Mitigate via:

  • Standardized protocols : Use uniform buffer systems (e.g., Tris-HCl pH 8.0) and validate enzyme activity controls .
  • Isoform-specific assays : Employ recombinant enzymes (e.g., HDAC6 vs. HDAC1) to isolate target effects .
  • Molecular dynamics simulations : Model ligand-enzyme binding under varying conditions to identify confounding factors .

Q. What strategies optimize the compound’s solubility without compromising bioactivity?

  • Answer :

  • Co-solvent systems : Use PEG-400 or cyclodextrin derivatives to enhance solubility in preclinical formulations .
  • Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .
  • Crystal engineering : Develop co-crystals with succinic acid to improve dissolution rates .

Q. How can theoretical frameworks guide the investigation of this compound’s mechanism of action?

  • Answer : Link research to:

  • Enzyme kinetics : Apply Michaelis-Menten models to distinguish competitive vs. non-competitive inhibition .
  • Cheminformatics : Use QSAR models trained on PubChem datasets to predict off-target interactions .
  • Systems biology : Integrate omics data to map downstream pathways affected by triazole-mediated enzyme inhibition .

Methodological Innovations

Q. What advanced computational tools are recommended for studying this compound’s reactivity?

  • Answer :

  • COMSOL Multiphysics : Simulate reaction kinetics for cyclopropane ring formation under varying temperatures .
  • Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites in the triazole moiety .
  • Machine learning : Train neural networks on reaction yield data to optimize synthetic routes (e.g., solvent/base combinations) .

Q. How can AI enhance experimental design for derivative synthesis?

  • Answer :

  • Generative chemistry models : Propose novel analogs with improved solubility using reinforcement learning (e.g., REINVENT) .
  • High-throughput virtual screening : Prioritize derivatives with predicted binding affinity >8.0 pKi using AutoDock Vina .

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